molecular formula C17H21ClN2O B2699777 2-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethan-1-amine hydrochloride CAS No. 1052412-17-5

2-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethan-1-amine hydrochloride

Cat. No. B2699777
CAS RN: 1052412-17-5
M. Wt: 304.82
InChI Key: PMYCCZNZOFQHAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethan-1-amine hydrochloride, also known as DMF-E, is a synthetic compound that has been widely used in scientific research in the past several decades. DMF-E is a highly versatile compound that has been used in various types of experiments, ranging from biochemical and physiological studies to the synthesis of new compounds. This compound has been studied extensively due to its unique properties, which make it a valuable tool for scientific research.

Scientific Research Applications

Chemical Synthesis and Structural Diversity

Research into similar chemical structures has led to the generation of structurally diverse libraries through reactions such as alkylation and ring closure. For instance, compounds derived from ketonic Mannich bases have been utilized in various alkylation and ring closure reactions to produce a wide array of compounds, including dithiocarbamates, thioethers, and various NH-azoles through N-alkylation. These synthetic routes have been explored to create a variety of derivatives, demonstrating the chemical versatility and potential for creating novel compounds for further study and application (Roman, 2013).

Structural Evaluation and Crystallography

The synthesis and structural evaluation of related compounds, including their derivatives, emphasize the importance of crystallography in understanding chemical interactions and properties. For example, the synthesis of indole and gramine derivatives has been reported, with structural determination based on IR, NMR, mass spectroscopy, elemental analysis, melting point determination, and single-crystal X-ray diffraction analysis. Such studies provide insights into the molecular structure and potential interactions of these compounds, which could be relevant for the development of pharmaceuticals and materials (Kukuljan, Kranjc, & Perdih, 2016).

Novel Reagents for Chemical Transformations

The development of novel reagents for specific chemical transformations is a crucial area of research. For instance, the synthesis and use of 2-(2-aminophenyl)-acetaldehyde dimethyl acetal for the protection of carboxylic acids highlight the continuous search for more efficient and selective chemical processes. Such compounds offer new pathways for synthesizing protected carboxylic acids, esters, amides, and aldehydes, expanding the toolkit available for chemical synthesis and pharmaceutical development (Arai, Tokuyama, Linsell, & Fukuyama, 1998).

properties

IUPAC Name

2-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O.ClH/c1-12-5-6-17-16(10-12)15(13(2)19-17)7-8-18-11-14-4-3-9-20-14;/h3-6,9-10,18-19H,7-8,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYCCZNZOFQHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC=CO3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678119
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethan-1-amine hydrochloride

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